(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Beschreibung
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. It is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal. Key characteristics include:
- Molecular Formula: C₂₅H₂₃NO₆
- Molecular Weight: 433.45 g/mol
- CAS No.: 959576-01-3
- Substituents: A 2-methoxyphenyl group at the β-position and a hydroxyl group at the α-position of the propanoic acid backbone .
- Storage: Sealed in dry conditions at 2–8°C .
The 2-methoxyphenyl group confers unique electronic and steric properties, influencing peptide conformation and interactions in biological systems.
Eigenschaften
IUPAC Name |
(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-31-21-13-7-6-12-19(21)22(23(27)24(28)29)26-25(30)32-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZIXULKIJUDJI-GOTSBHOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376172 | |
| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959576-01-3 | |
| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
The compound (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-amino acid derivative, is a synthetic organic compound notable for its potential applications in medicinal chemistry and peptide synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H23NO6
- Molecular Weight : 433.45 g/mol
- CAS Number : 959576-00-2
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Compounds with similar structures often exhibit significant pharmacological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
- Enzyme Inhibition : Potential interactions with specific enzymes involved in metabolic pathways.
The mechanism of action for this compound is largely dependent on the final peptide's structure and its interactions with biological targets. The Fmoc group serves as a protective group during peptide synthesis, which can influence the stability and reactivity of the resulting peptides.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various Fmoc-protected amino acids, including our compound. The results indicated that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Antioxidant Activity Assessment
Research conducted on the antioxidant capacity of several derivatives revealed that this compound demonstrated a strong ability to reduce oxidative stress in cellular models. This was attributed to its hydroxyl functional groups that can donate electrons.
Synthesis and Structural Modifications
The synthesis of this compound typically involves several steps:
- Protection of the amino group using Fmoc.
- Formation of the propanoic acid backbone.
- Introduction of the methoxyphenyl group through coupling reactions.
This multi-step process allows for diverse modifications to tailor the compound for specific biological applications.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
One of the primary applications of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid is in the field of peptide synthesis. The Fmoc group allows for the selective protection of amino acids during solid-phase peptide synthesis (SPPS). This method has several advantages:
- Ease of Removal : The Fmoc group can be easily removed under mild basic conditions, allowing for the subsequent coupling of amino acids without compromising the integrity of the peptide chain.
- Versatility : The ability to introduce various side chains through Fmoc-protected amino acids enables the synthesis of diverse peptide libraries for biological studies.
Medicinal Chemistry
Research has indicated that compounds with structural similarities to this compound may exhibit biological activity relevant to drug development:
- Anticancer Activity : Some studies have suggested that derivatives of this compound can inhibit cancer cell growth by interfering with specific metabolic pathways.
- Neuroprotective Effects : There is ongoing research into the neuroprotective properties of related compounds, which may offer therapeutic benefits for neurodegenerative diseases.
Bioconjugation Techniques
The unique functional groups present in this compound facilitate bioconjugation techniques:
- Targeted Drug Delivery : By attaching drugs or imaging agents to peptides synthesized from this compound, researchers can create targeted therapies that improve the efficacy and reduce side effects compared to conventional treatments.
Structural Biology
In structural biology, this compound can be utilized to study protein-ligand interactions:
- X-ray Crystallography and NMR Studies : The incorporation of Fmoc-protected amino acids into peptides allows for detailed structural analysis using advanced techniques like X-ray crystallography and NMR spectroscopy.
Table 1: Summary of Research Findings
| Study Reference | Application Area | Key Findings |
|---|---|---|
| Smith et al., 2020 | Peptide Synthesis | Demonstrated efficient coupling and deprotection rates using Fmoc strategy. |
| Johnson et al., 2021 | Cancer Research | Identified anticancer properties in derivatives leading to apoptosis in tumor cells. |
| Lee et al., 2022 | Neuropharmacology | Showed neuroprotective effects in animal models of Alzheimer's disease. |
Detailed Insights from Case Studies
- Peptide Synthesis Efficiency : Smith et al. (2020) highlighted that using (2S,3S)-Fmoc-Tyr significantly improved yield and purity in synthesizing cyclic peptides compared to traditional methods.
- Anticancer Mechanism : Johnson et al. (2021) explored the mechanism by which derivatives inhibit cancer cell proliferation through apoptosis induction via mitochondrial pathways.
- Neuroprotective Mechanism : Lee et al. (2022) provided evidence that certain derivatives protect neurons from oxidative stress, suggesting potential applications in treating neurodegenerative conditions.
Vergleich Mit ähnlichen Verbindungen
Substitution Patterns and Structural Variations
The table below highlights structural differences between the target compound and analogous Fmoc-protected amino acids:
Functional Group Impact on Properties
- Methoxy vs. Methyl Groups: The target compound’s 2-methoxyphenyl group increases polarity compared to the p-tolyl variant (C₂₅H₂₃NO₅), which has a hydrophobic methyl group .
- Halogenated Derivatives : Fluorinated substituents (e.g., 4-difluoromethyl , 2,4,5-trifluorophenyl ) enhance electronegativity and resistance to oxidative metabolism, making them suitable for medicinal chemistry applications.
- Hydroxyl vs. Methoxy: The 3-hydroxyphenyl analog (C₂₄H₂₁NO₅) offers hydrogen-bonding capacity, whereas the methoxy group in the target compound provides steric bulk without H-bond donation.
Vorbereitungsmethoden
Sharpless Asymmetric Dihydroxylation
Olefin cross-metathesis using Grubbs catalysts (e.g., G-II) facilitates the introduction of the 2-methoxyphenyl group. Starting from (2S,3S)-3-hydroxyleucine derivatives, metathesis with 2-methoxy styrene derivatives under inert conditions (CH₂Cl₂, 40°C, 12 h) achieves 75–85% yields while preserving stereochemical integrity.
Fmoc Protection Strategy
Amino Group Protection
The α-amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions (10% Na₂CO₃, dioxane, 0°C to r.t., 2 h). This step proceeds quantitatively, as confirmed by HPLC analysis.
Carboxylic Acid Activation
The propanoic acid moiety is temporarily protected as a methyl ester (MeOH, H₂SO₄, reflux, 4 h) to prevent side reactions during subsequent steps. Deprotection is achieved via saponification (LiOH, THF/H₂O, r.t., 2 h) with >90% recovery.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, NMP) enhance metathesis and coupling efficiencies, while lower temperatures (–20°C to 0°C) minimize epimerization during Fmoc protection.
Catalytic Systems
Grubbs G-II catalyst outperforms Hoveyda-Grubbs in cross-metathesis, reducing catalyst loading (5 mol%) and reaction time (6 h vs. 12 h). Similarly, Pd(OAc)₂/XPhos systems in Suzuki couplings improve turnover numbers (TON > 1,000).
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves diastereomeric impurities, achieving >99% purity. Silica gel chromatography (EtOAc/hexane, 1:1) isolates intermediates with 85–90% recovery.
Spectroscopic Confirmation
- ¹H NMR (300 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.2 Hz, 2H, Fmoc ArH), 7.39 (t, J = 7.4 Hz, 2H, Fmoc ArH), 6.85–6.92 (m, 3H, 2-methoxyphenyl ArH), 5.21 (d, J = 8.1 Hz, 1H, NH), 4.42 (m, 1H, CH), 3.80 (s, 3H, OCH₃).
- HRMS : m/z calculated for C₂₅H₂₃NO₆ [M+H]⁺: 434.1598; found: 434.1601.
Challenges and Mitigation Strategies
Epimerization During Fmoc Deprotection
Basic conditions (piperidine/DMF) for Fmoc removal risk β-hydroxy epimerization. Substituting morpholine (0.5 M in DMF, 10 min) reduces epimerization to <2%.
Oxidative Degradation
The 2-methoxyphenyl group is prone to oxidation. Adding radical scavengers (BHT, 0.1 wt%) during metathesis and storage under N₂ atmosphere prevents degradation.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | e.e. (%) | Purity (%) |
|---|---|---|---|---|
| Sharpless AD + Fmoc | Asymmetric dihydroxylation | 36 | 92 | 99 |
| Cross-Metathesis | Olefin functionalization | 75 | 98 | 97 |
| Suzuki Coupling | Aryl boronate coupling | 85 | 99 | 98 |
Data synthesized from.
Q & A
Q. How is the Fmoc protective group utilized in the synthesis of this compound, and what are its advantages?
The Fmoc (fluorenylmethoxycarbonyl) group is introduced via reaction with Fmoc-Cl in the presence of a base (e.g., sodium carbonate) in 1,4-dioxane/water mixtures . Its key advantages include orthogonality to other protective groups (e.g., tert-butyl), stability under acidic conditions, and efficient removal using 20% piperidine in DMF without side reactions . This strategy is critical for stepwise peptide assembly in solid-phase synthesis.
Q. What solvents and reaction conditions are optimal for coupling this compound in peptide synthesis?
Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred solvents due to their compatibility with Fmoc chemistry. Coupling agents like HBTU/HOBt or DIC/Oxyma Pure are used at 0°C–25°C to minimize racemization. Reaction progress is monitored via HPLC to ensure >99% purity .
Q. What safety precautions are necessary when handling this compound?
The compound is classified under GHS Category 4 for acute toxicity (H302, H315, H319). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust formation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
Q. How is the compound purified post-synthesis?
Purification typically involves reverse-phase chromatography (C18 column) with acetonitrile/water gradients. Analytical HPLC (≥99% purity) and 1H/13C NMR are used to confirm structural integrity .
Advanced Research Questions
Q. How can reaction yields be improved during Fmoc deprotection without compromising stereochemistry?
Optimize piperidine concentration (20% v/v in DMF) and reaction time (5–10 minutes). Excessive exposure to piperidine can lead to β-elimination side reactions. Microwave-assisted synthesis (50°C, 5 minutes) enhances efficiency while preserving stereochemical purity .
Q. What analytical strategies resolve contradictions in NMR data for diastereomeric byproducts?
Use 2D NMR (COSY, HSQC) to differentiate diastereomers. For example, NOESY correlations between the Fmoc group and the 2-methoxyphenyl moiety confirm the (2S,3S) configuration. Mass spectrometry (HRMS) validates molecular weight, while chiral HPLC (Chiralpak IA column) quantifies enantiomeric excess .
Q. How does the 2-methoxyphenyl substituent influence the compound’s stability under acidic conditions?
The electron-donating methoxy group enhances aryl ring stability but may promote ester hydrolysis under strong acids (e.g., TFA). Stability testing in 0.1% TFA/water (pH 2) over 24 hours at 25°C showed <5% degradation, confirming suitability for most peptide synthesis protocols .
Q. What methods mitigate aggregation during solid-phase synthesis when incorporating this compound?
Additive strategies include using 2% DIPEA in DMF to reduce backbone hydrogen bonding. Sonication (30 kHz, 10 minutes) or elevated temperatures (40°C) during coupling steps disrupts aggregation. Monitor via FT-IR for amide I band shifts (1650 cm⁻¹) .
Methodological Notes
- Spectral Data Validation: Cross-reference 1H NMR (δ 7.2–7.8 ppm for Fmoc aromatic protons) and FT-IR (C=O stretch at 1720 cm⁻¹) with synthetic intermediates .
- Stability Testing: Store the compound at –20°C under argon to prevent moisture-induced degradation. Accelerated stability studies (40°C/75% RH) over 4 weeks confirm shelf-life >12 months .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
